4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole 4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 25812-76-4
VCID: VC3884274
InChI: InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3
SMILES: CN1C(=NN=C1SC)C2=CC=CC=C2
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol

4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole

CAS No.: 25812-76-4

Cat. No.: VC3884274

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole - 25812-76-4

Specification

CAS No. 25812-76-4
Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
IUPAC Name 4-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazole
Standard InChI InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Standard InChI Key YQMPWJBMMZNZRK-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SC)C2=CC=CC=C2
Canonical SMILES CN1C(=NN=C1SC)C2=CC=CC=C2

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazole ring with substituents at positions 3 (methylthio), 4 (methyl), and 5 (phenyl). X-ray crystallography of analogous triazoles reveals planar ring geometries with bond lengths of 1.31–1.38 Å for C–N and 1.71–1.76 Å for C–S, consistent with delocalized π-electron systems . The methylthio group introduces steric bulk (van der Waals volume: ~25 ų) and electron-donating effects (+I), while the phenyl group enables π-π stacking interactions critical for biological target engagement .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular formulaC₁₀H₁₁N₃S
Molecular weight221.28 g/mol
Hybridization (S atom)sp³
Dihedral angle (C–S–C)102.5° ± 1.2° (from analogues)
LogP2.8 (calculated)

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 2.48 (s, 3H, SCH₃), 3.62 (s, 3H, N–CH₃), 7.32–7.54 (m, 5H, Ph) . IR (KBr): 1560 cm⁻¹ (C=N), 1215 cm⁻¹ (C–S), 690 cm⁻¹ (C–S stretching) . UV-Vis (MeOH): λmax 265 nm (π→π* transition) .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-keto esters or via functionalization of preformed triazoles:

  • Route A (Cyclization):
    Refluxing 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with methyl iodide (1.2 eq) in dry DMF under N₂ for 12 hr yields 68–72% product . Purification via silica gel chromatography (hexane:EtOAc 4:1).

  • Route B (One-pot):
    Reaction of benzaldehyde, methylhydrazine, and methyl isothiocyanate in ethanol/HCl (pH 4–5) at 80°C for 8 hr achieves 61% yield .

Table 2: Synthetic Method Comparison

ParameterRoute ARoute B
Yield72%61%
Purity (HPLC)98.5%95.2%
Reaction time12 hr8 hr
Scalability100 g scale50 g scale

Process Optimization

Microwave-assisted synthesis reduces reaction time to 45 min (yield: 70%) . Solvent screening identifies acetonitrile as superior to DMF or THF, improving atom economy by 18% .

Biological Activity Profile

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 29213), the compound exhibits MIC = 32 µg/mL, outperforming ampicillin (MIC = 64 µg/mL) in methicillin-resistant strains . Fungistatic activity against Candida albicans (MIC = 16 µg/mL) correlates with ergosterol biosynthesis inhibition (IC₅₀ = 4.2 µM) .

Table 3: Antimicrobial Activity Data

OrganismMIC (µg/mL)Mechanism
Escherichia coli128DNA gyrase inhibition
Pseudomonas aeruginosa256Efflux pump modulation
Aspergillus niger64Cell wall synthesis disruption

Industrial and Agricultural Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) demonstrates 92% inhibition efficiency for mild steel in 1M HCl at 50 ppm concentration . The methylthio group facilitates adsorption onto metal surfaces (ΔG°ads = −34.2 kJ/mol) .

Pesticide Formulations

Field trials against Helicoverpa armigera show 78% larval mortality at 500 ppm, comparable to commercial neonicotinoids . Photostability studies (t₁/₂ = 48 hr under UV) confirm formulation viability .

Computational Modeling Insights

DFT Calculations

HOMO (-6.12 eV) and LUMO (-1.98 eV) energies from B3LYP/6-311++G(d,p) level theory predict charge transfer interactions with cytochrome P450 enzymes . Molecular docking (PDB: 1EA1) reveals binding affinity (ΔG = −8.4 kcal/mol) via S···π interactions with Phe126 .

QSAR Predictions

A 3D-QSAR model (r² = 0.89, q² = 0.82) identifies electronegative substituents at position 5 as critical for antifungal activity .

Environmental and Toxicological Considerations

Ecotoxicity

Daphnia magna 48-hr LC₅₀ = 12.5 mg/L indicates moderate aquatic toxicity . Soil half-life (t₁/₂) = 22 days under aerobic conditions .

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